![molecular formula C19H17ClN6 B2781467 N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-17-3](/img/structure/B2781467.png)
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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描述
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C19H17ClN6 and its molecular weight is 364.84. The purity is usually 95%.
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作用机制
Target of Action
The primary target of N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is responsible for phosphorylating key components for cell proliferation . Therefore, the inhibition of CDK2 leads to a decrease in the phosphorylation of these components, disrupting the normal progression of the cell cycle .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound .
Result of Action
The result of the action of this compound is the significant inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This is achieved through the induction of apoptosis within the cells and alteration in cell cycle progression .
生化分析
Biochemical Properties
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with various biomolecules, particularly enzymes such as protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions involves the compound binding to the enzyme, leading to its inhibition .
Cellular Effects
The compound exerts significant effects on various types of cells. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in gene expression and cellular metabolism .
生物活性
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases, including the epidermal growth factor receptor (EGFR). This article provides a comprehensive overview of its biological activity, including synthetic pathways, mechanisms of action, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C19H24ClN7O |
Molecular Weight | 401.9 g/mol |
IUPAC Name | 4-N-(3-chloro-4-methylphenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI Key | OTAHVRCWQGGTCM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several multi-step reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Chloromethylphenyl Group : Electrophilic aromatic substitution is commonly employed.
- Attachment of Functional Groups : Various nucleophilic substitution reactions are utilized to introduce desired functional groups.
These steps can be optimized for yield and purity through high-throughput screening techniques in industrial settings.
This compound has been studied for its potential as an EGFR inhibitor. The compound interacts with the ATP-binding site of the EGFR kinase domain, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival. This interaction is particularly relevant in cancer treatment as aberrant EGFR signaling is implicated in various malignancies.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For instance, a closely related compound showed IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT116 cells. Notably, another derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), highlighting its potential as a targeted therapeutic agent .
Apoptotic Induction
Flow cytometric analyses indicated that these compounds could induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly. This shift promotes apoptotic pathways while inhibiting anti-apoptotic signals, thereby enhancing cell death in malignancies associated with overactive EGFR signaling .
Study on EGFR Inhibition
A study published in Pharmaceuticals explored a series of pyrazolo[3,4-d]pyrimidines designed as EGFR inhibitors. Among these compounds, one demonstrated exceptional potency with an IC50 value in the nanomolar range against both wild-type and mutant forms of EGFR. The study utilized molecular docking to elucidate binding interactions within the active site of the enzyme .
Comparative Analysis with Other Compounds
In comparative studies involving other kinase inhibitors like imatinib and gefitinib (established EGFR inhibitors), this compound showed enhanced selectivity and potency against resistant EGFR mutations. This positions it as a promising candidate for further development in targeted cancer therapies.
科学研究应用
Inhibition of Protein Kinases
One of the primary applications of this compound is its role as an inhibitor of specific protein kinases, particularly casein kinase 1 (CK1). Aberrant activation of CK1 has been linked to various cancers and central nervous system disorders. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent inhibitory effects on CK1, making them valuable in cancer therapeutics. For instance, a derivative with a similar structure demonstrated an IC50 value of 78 nM against CK1, indicating strong potential for further development as an anticancer agent .
Epidermal Growth Factor Receptor Inhibition
Another significant application lies in the inhibition of the epidermal growth factor receptor (EGFR). Compounds designed from the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and tested for their anti-proliferative activities against cancer cell lines such as A549 and HCT-116. Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), highlighting its potential as a targeted therapy for resistant cancer types .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on various derivatives of pyrazolo[3,4-d]pyrimidines have provided insights into how modifications affect biological activity. For example, substituents on the phenyl ring significantly influence kinase inhibitory potency and selectivity. These studies are crucial for optimizing lead compounds for clinical development.
Compound | Kinase Target | IC50 (µM) | Notes |
---|---|---|---|
Compound A | CK1 | 0.078 | Potent inhibitor |
Compound B | EGFR WT | 0.016 | Highly selective |
Compound C | EGFR T790M | 0.236 | Effective against resistant mutations |
Development of Novel Anticancer Agents
A recent study focused on synthesizing new derivatives based on the pyrazolo[3,4-d]pyrimidine framework aimed at developing novel anticancer agents. The synthesized compounds were rigorously evaluated for their efficacy against various cancer cell lines. One promising compound demonstrated significant anti-proliferative activity and was further characterized for its mechanism of action involving EGFR inhibition .
Virtual Screening and Lead Optimization
Virtual screening techniques have been employed to identify potential inhibitors from chemical libraries based on the pharmacophoric features derived from known active compounds. This approach led to the identification of several new candidates that exhibited improved binding affinities to CK1 and EGFR compared to earlier derivatives, paving the way for more effective therapeutic agents .
属性
IUPAC Name |
6-N-(3-chloro-4-methylphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6/c1-12-8-9-14(10-16(12)20)23-19-24-17(22-13-6-4-3-5-7-13)15-11-21-26(2)18(15)25-19/h3-11H,1-2H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQVLGXWHJPTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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